2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVECLOOHLQPJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355099 | |
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5793-19-1 | |
| Record name | STK004118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 3,1 Benzoxazin 4 Ones
Established Synthetic Pathways for 2-Aryl-3,1-benzoxazin-4-ones and Related Scaffolds
The construction of the 2-aryl-3,1-benzoxazin-4-one core can be achieved through several established synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
One of the most fundamental and widely used methods for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclization of N-acyl anthranilic acid derivatives. iau.ir This intramolecular condensation reaction typically involves a dehydration step, which can be promoted by various reagents.
Traditionally, acetic anhydride (B1165640) has been a common choice for effecting this cyclodehydration. uomosul.edu.iqtandfonline.com The N-acyl anthranilic acid is heated with acetic anhydride, leading to the formation of the benzoxazinone (B8607429) ring and acetic acid as a byproduct. uomosul.edu.iq While effective, this method can require high temperatures.
More contemporary approaches have focused on milder and more efficient cyclizing agents. A mixture of cyanuric chloride and N,N-dimethylformamide (DMF) forms an iminium cation that serves as a potent cyclizing agent for the room-temperature synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from N-acylanthranilic acids in high yields. mdpi.comresearchgate.netmdpi.com This method offers the advantage of mild conditions and a simple workup procedure. researchgate.net Additionally, mechanochemical methods, such as solvent-assisted grinding with 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (B44618), provide a rapid, solvent-minimized, and green alternative for this transformation. organic-chemistry.org
Table 1: Reagents for Cyclodehydration of N-Acyl Anthranilic Acids
| Reagent/Method | Conditions | Advantages | Reference |
| Acetic Anhydride | Reflux/Heating | Readily available, well-established | uomosul.edu.iqtandfonline.com |
| Cyanuric Chloride/DMF | Room Temperature | Mild conditions, high yields, simple workup | mdpi.comresearchgate.net |
| Thionyl Chloride | Not specified | Dehydrating agent | researchgate.net |
| Phosphorus Oxychloride | Not specified | Dehydrating agent | researchgate.net |
| Mechanochemical Grinding (TCT/PPh₃) | Room Temperature, 1-2 min | Rapid, green chemistry, high yields | organic-chemistry.org |
A direct and versatile route to 2-aryl-3,1-benzoxazin-4-ones involves the condensation of anthranilic acid with carboxylic acid derivatives, most commonly aroyl chlorides. nih.gov The first synthesis, reported in 1902, involved treating anthranilic acid with aroyl chlorides in the presence of excess pyridine (B92270). nih.gov A detailed investigation of this reaction showed that using two equivalents of benzoyl chloride with one equivalent of anthranilic acid in pyridine gives a high yield of 2-phenyl-4H-3,1-benzoxazin-4-one. researchgate.netrsc.org The proposed mechanism involves the acylation of both the amino and carboxylic acid groups, forming a mixed anhydride that subsequently cyclizes. uomosul.edu.iqrsc.org
Alternative activating agents can be used to facilitate the condensation between anthranilic acid and a carboxylic acid. One such method involves the initial reaction of a substituted benzoic acid with tosyl chloride in pyridine, which forms a mixed anhydride in situ. Subsequent addition of anthranilic acid leads to the formation of the corresponding 2-aryl-4H-3,1-benzoxazin-4-one under mild conditions. tandfonline.com
In recent years, transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds, including benzoxazinones. Palladium-catalyzed carbonylation of o-iodoanilines represents one such advanced strategy. iau.ir Another approach involves the copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids, which proceeds under mild conditions to furnish 2-substituted benzoxazinones. nih.gov
Furthermore, benzoxazinone derivatives themselves can act as precursors for more complex structures through transition metal-catalyzed reactions. nih.govresearchgate.net For instance, N-tosyl 4-vinyl benzoxazinones can undergo palladium-catalyzed annulation reactions to form trifluoromethyl-dihydroquinoline derivatives. nih.gov Similarly, N-benzoyl benzoxazinones can undergo decarboxylative intramolecular cyclization catalyzed by palladium or copper to yield medicinally relevant tetra-substituted 3,1-benzoxazines. nih.govresearchgate.net These methods often utilize vinyl- and alkynyl-substituted benzoxazinones as zwitterionic dipole precursors for various cycloaddition reactions. nih.govfao.org
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. A notable example is the one-pot, catalyst-free synthesis of 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) analogues. acs.org This particular MCR proceeds through the in situ formation of a Schiff base, followed by alkylation and subsequent intramolecular cyclization, demonstrating the power of MCRs to construct benzoxazine-related scaffolds efficiently. acs.org While this example leads to a related benzoxazine (B1645224) structure, the principles of MCRs are actively applied in the broader synthesis of heterocyclic systems, including 3,1-benzoxazin-4-ones.
Targeted Synthesis of 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one: Strategic Considerations
The synthesis of a specifically substituted benzoxazinone like this compound requires careful strategic planning to ensure the correct placement of the chloro and bromophenyl substituents. The most direct approach is a condensation reaction between appropriately substituted precursors.
Based on established methods, a logical synthetic route would involve the reaction of 4-chloroanthranilic acid with 4-bromobenzoyl chloride. nih.govrsc.org This strategy builds the desired molecule from two commercially available or readily accessible fragments, ensuring unambiguous placement of both halogen substituents. The reaction is typically carried out in a solvent like pyridine, which acts as both a base and a catalyst. researchgate.netrsc.org
An analogous synthesis has been successfully used to prepare the nitro-substituted version, 2-(4-Bromophenyl)-7-nitro-4H-benzo[d] iau.irresearchgate.netoxazin-4-one, from 4-nitroanthranilic acid and 4-bromobenzoyl chloride, lending strong support to the feasibility of this proposed route. nih.gov
Table 2: Proposed Retrosynthesis for this compound
| Target Molecule | Precursor 1 | Precursor 2 | Reaction Type |
| This compound | 4-Chloroanthranilic acid | 4-Bromobenzoyl chloride | Acylation and Cyclization |
Introducing halogen atoms onto a pre-formed benzoxazinone ring presents a significant challenge in regioselectivity. Direct electrophilic halogenation often leads to mixtures of products. Modern synthetic chemistry has addressed this through transition metal-catalyzed C–H bond activation, which allows for the precise functionalization of specific positions.
Palladium-catalyzed C–H halogenation has proven to be a highly effective method for the regioselective introduction of halogen atoms onto aromatic and heterocyclic cores. nih.govrsc.org In the context of benzoxazinones, the nitrogen atom within the heterocyclic ring can act as an internal directing group, guiding the palladium catalyst to activate an adjacent C–H bond. nih.gov For example, a Pd-catalyzed ortho-selective halogenation of benzoxazinone scaffolds has been developed using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. rsc.org This transformation exhibits high chemo- and regioselectivity, enabling the functionalization of the C8 position. A similar strategy has been demonstrated for the regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones, where the ring nitrogen directs ortho-halogenation of the 3-phenyl substituent. nih.gov
These regioselective C-H functionalization techniques offer a powerful alternative to traditional synthetic routes, providing access to halogenated benzoxazinone derivatives that may be difficult to obtain through de novo synthesis from halogenated precursors. nih.gov This approach is particularly valuable for late-stage functionalization in drug discovery and materials science.
Stereochemical Control in Benzoxazinone Synthesis
The specific molecule, this compound, is achiral and does not possess any stereocenters. Therefore, discussions of stereochemical control are not directly applicable to its synthesis. However, the broader field of benzoxazinone synthesis has seen significant progress in methodologies for creating chiral derivatives, which are of high interest in medicinal chemistry.
Strategies for achieving stereocontrol in the synthesis of analogous benzoxazinone structures often involve asymmetric catalysis. For instance, the enantioselective synthesis of chiral 4H-3,1-benzoxazines has been accomplished through the organocatalyzed chlorocyclization of o-vinylanilides, yielding products with high enantiomeric excess. acs.org Another approach involves the kinetic resolution of racemic benzoxazinones using iridium-catalyzed intramolecular asymmetric allylation, which provides access to a range of chiral benzoxazinones and 4H-3,1-benzoxazines with excellent enantioselectivity. nih.gov While these methods are not required for the synthesis of the achiral title compound, they highlight the sophisticated techniques available for producing stereochemically complex benzoxazinone scaffolds. mdpi.comnih.gov
Reaction Mechanism Elucidation for Key Synthetic Transformations
The formation of the 3,1-benzoxazin-4-one ring is a critical transformation, the mechanism of which has been a subject of detailed investigation.
The most prevalent pathway for synthesizing this compound involves the initial formation of an N-acyl anthranilic acid intermediate from 2-amino-5-chlorobenzoic acid and 4-bromobenzoyl chloride. This intermediate subsequently undergoes cyclodehydration to form the final benzoxazinone ring.
One well-established mechanism proposes that in the presence of a base like pyridine, two equivalents of the acid chloride are utilized. uomosul.edu.iq The first equivalent acylates the amino group of 2-amino-5-chlorobenzoic acid to form N-(4-bromobenzoyl)-5-chloroanthranilic acid. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride. This activated intermediate then undergoes intramolecular nucleophilic attack by the amide nitrogen, followed by the elimination of a molecule of 4-bromobenzoic acid, to yield the cyclized product.
An alternative mechanism is employed when a dehydrating agent like cyanuric chloride is used. In this pathway, the carboxylic acid group of the N-acyl anthranilic acid intermediate attacks the cyanuric chloride, forming a highly reactive ester intermediate. This "active ester" is then susceptible to rapid intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen on the activated carbonyl carbon, to furnish the benzoxazinone ring.
The primary and most stable intermediate species in the synthesis of this compound is N-(4-bromobenzoyl)-5-chloroanthranilic acid . This intermediate is formed through the acylation of the amino group of 5-chloroanthranilic acid. Its isolation is often a key step in multi-step synthetic procedures before the final cyclization.
Other transient species postulated in the reaction mechanism include:
Mixed Anhydride: Formed when an excess of 4-bromobenzoyl chloride is used, this species activates the carboxylic acid group for intramolecular cyclization.
Active Ester Intermediate: Generated during reactions involving cyclodehydrating agents like cyanuric chloride, this intermediate facilitates the ring-closure step under milder conditions.
While detailed computational studies on the specific transition states for the formation of this compound are not extensively documented, the proposed mechanisms involve transition states typical for nucleophilic acyl substitution and cyclization reactions. The ring-closing step is believed to proceed through a six-membered transition state that leads to the formation of the heterocyclic ring. DFT computational studies on related benzoxazinone syntheses have been used to support proposed mechanisms, such as the intramolecular 6-exo-dig cyclization of a carboxylate unit onto a carbodiimide (B86325) intermediate in palladium-catalyzed routes.
Green Chemistry Principles in Benzoxazinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazinones to reduce environmental impact and improve efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient production of 3,1-benzoxazin-4-ones. This technique often leads to significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The acid-catalyzed reaction of anthranilic acids with orthoesters, for example, can be accelerated under microwave irradiation. mdpi.com
The table below presents representative data from studies on analogous 2-aryl-benzoxazinone syntheses, illustrating the typical improvements achieved with microwave assistance.
| Entry | Reactants | Method | Time | Yield (%) |
| 1 | Anthranilic acid, Benzaldehyde, Acetic Anhydride | Conventional | 5-6 h | 75 |
| 2 | Anthranilic acid, Benzaldehyde, Acetic Anhydride | Microwave | 5-8 min | 92 |
| 3 | Anthranilic acid, Orthoester | Conventional | 48 h | 70 |
| 4 | Anthranilic acid, Orthoester | Microwave | 30 min | 85 |
This table is a generalized representation based on data for analogous compounds and is intended for illustrative purposes.
Developing solvent-free reaction conditions is a cornerstone of green synthesis. For benzoxazinones, mechanochemical methods, such as grinding reactants together, have proven effective. A rapid and efficient synthesis of substituted 4H-3,1-benzoxazin-4-ones has been achieved through the solvent-assisted grinding of N-substituted anthranilic acid derivatives with 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine. This method proceeds at room temperature within minutes and in excellent yields. organic-chemistry.org
Sustainable catalysis focuses on using environmentally benign and recyclable catalysts. An efficient methodology for preparing 2-aryl-4H-3,1-benzoxazin-4-ones from N-acyl anthranilic acid derivatives has been developed under solvent-free conditions using recyclable and eco-friendly catalysts like bentonite (B74815) clay. This approach offers the advantages of short reaction times and good to excellent yields without the use of toxic reagents or solvents.
Application of Deep Eutectic Solvents and Biocatalysis
The synthesis of 3,1-benzoxazin-4-ones is increasingly benefiting from the adoption of green chemistry principles, particularly through the use of deep eutectic solvents (DESs) and biocatalytic methods. These approaches offer significant advantages over traditional synthetic routes by providing milder reaction conditions, improved yields, and a better environmental profile.
Deep Eutectic Solvents (DESs)
DESs have emerged as promising green alternatives to conventional organic solvents in the synthesis of benzoxazine derivatives. bohrium.comencyclopedia.pub These solvents are typically composed of a hydrogen bond donor and a hydrogen bond acceptor, creating a eutectic mixture with a melting point lower than either of its individual components. A common example is a mixture of choline (B1196258) chloride and urea. bohrium.comarkat-usa.org
The application of DES in the synthesis of 1,4-benzoxazin-3-ones has demonstrated the potential for efficient, one-pot chemoselective reactions at room temperature without the need for an additional catalyst or base. arkat-usa.org This methodology tolerates a variety of functional groups, showcasing its versatility. arkat-usa.org In the synthesis of other benzoxazine derivatives, a choline chloride-urea DES facilitated a one-pot reaction that produced good to excellent yields. bohrium.com A key advantage of this system is the ease of product separation by adding water, which allows the DES to be recovered and recycled. bohrium.com
Interactive Table: Synthesis of Benzoxazinone Derivatives using Deep Eutectic Solvents
| DES Components | Reactants | Conditions | Key Advantages | Reference |
| Choline Chloride / Urea | 2-Aminophenols, 2-Bromoalkanoates | Room Temperature, Catalyst-Free | Green solvent, High efficiency, No additional catalyst needed | arkat-usa.org |
| Choline Chloride / Urea | Cardanol, Formaldehyde, Primary Aromatic Amines | Heating under stirring | Recyclable solvent, Good to excellent yields, Simple product separation | bohrium.com |
| Choline Chloride / Imidazole | 2-Aminothiophenol, Aldehydes, Dimedone | Conventional heating, Solvent-free | Efficient catalyst, One-pot synthesis | rsc.org |
Biocatalysis
Biocatalysis offers another green pathway for the synthesis of benzoxazinone derivatives, utilizing enzymes to catalyze reactions with high specificity and efficiency under mild conditions. nih.gov The enzyme Candida antarctica lipase (B570770) B (Novozym 435) has been successfully employed to catalyze a novel decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives. nih.gov
This one-pot process involves a multi-step reaction cascade, including Michael addition, ester hydrolysis, and decarboxylation, all catalyzed by the lipase. nih.gov This biocatalytic method is notable for producing moderate to high yields (51–90%) without the formation of side products. nih.gov The use of enzymes like Novozym 435 avoids the need for harsh conditions or toxic transition metals often required for decarboxylation reactions, aligning with the principles of environmentally friendly chemistry. nih.gov
Energy Efficiency and Waste Minimization in Benzoxazinone Production
Improving energy efficiency and minimizing waste are critical goals in the industrial production of chemical compounds, including the this compound scaffold. Strategies to achieve this are rooted in the principles of green chemistry, focusing on source reduction and process optimization. blazingprojects.comtexas.gov
Source Reduction and Process Intensification
One of the most effective waste minimization strategies is source reduction, which aims to eliminate waste generation at its origin. texas.gov In the context of benzoxazinone synthesis, this can be achieved through several advanced methodologies:
Mechanochemical Synthesis : Solvent-assisted grinding has been shown to be a rapid and efficient method for the cyclodehydration of N-substituted anthranilic acids to form 4H-3,1-benzoxazin-4-ones. This process can be completed in minutes at room temperature, significantly reducing the energy input and solvent waste associated with traditional heating and refluxing methods. organic-chemistry.org
One-Pot Reactions : Transition-metal-free, one-pot cascade sequences, for instance using iodine as a catalyst and oxone as an oxidant, allow for the synthesis of 2-arylbenzoxazin-4-ones from simple precursors like anthranilic acid and aldehydes. nih.gov Such procedures minimize waste by reducing the number of intermediate isolation and purification steps.
Ultrasound Conditions : The use of ultrasound irradiation can promote condensation reactions to produce benzoxazinone precursors in excellent yields under transition-metal-free conditions, often reducing reaction times and energy consumption compared to thermal methods. nih.gov
Recycling and Alternative Reagents
The use of recyclable components is another cornerstone of waste minimization. texas.gov
Recyclable Solvents : As mentioned previously, Deep Eutectic Solvents (DESs) can often be easily separated from the reaction mixture and reused, drastically cutting down on solvent waste. bohrium.com
Catalytic Reagents : Employing catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine in mechanochemical synthesis allows for high yields using inexpensive and minimal reagents, which is preferable to stoichiometric reagents that generate more waste. organic-chemistry.org
By integrating these strategies, the synthesis of benzoxazinones can be made significantly more sustainable. These methods not only reduce the environmental impact but also offer economic benefits through lower energy consumption and reduced costs for waste management and raw materials. texas.gov
Interactive Table: Comparison of Synthetic Methodologies for Benzoxazinones
| Methodology | Energy Input | Solvent Use | Waste Generation | Key Advantage | Reference |
| Traditional (e.g., Acetic Anhydride Reflux) | High | High | High | Established method | uomosul.edu.iq |
| Mechanochemical Grinding | Low (Room Temp) | Minimal (Solvent-assisted) | Low | Rapid reaction, High yield | organic-chemistry.org |
| Deep Eutectic Solvents (DES) | Low (Room Temp) | Moderate (Recyclable) | Low | Green, Recyclable solvent | arkat-usa.org |
| Biocatalysis (Enzymatic) | Low (Mild Temp) | Moderate | Low | High specificity, Avoids toxic metals | nih.gov |
| One-Pot Catalytic Synthesis | Moderate | Moderate | Low | Process intensification, Fewer steps | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its constitution and connectivity.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. While specific experimental data for the title compound is not widely published, analysis of the closely related analogue, 7-chloro-2-methyl-4H-benzo[d] bibliomed.orgresearchgate.net-oxazine-4-one, allows for a detailed and accurate prediction of the spectral features of the 7-chloro-benzoxazinone core. gsconlinepress.com
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazinone (B8607429) ring system and the 4-bromophenyl substituent. The protons on the chloro-substituted benzene (B151609) ring (H-5, H-6, and H-8) will exhibit a characteristic splitting pattern. Based on the analysis of 7-chloro-2-methyl-4H-benzo[d] bibliomed.orgresearchgate.net-oxazine-4-one, H-8 is expected to appear as a singlet or a narrow doublet around δ 7.49 ppm. gsconlinepress.com The H-6 proton would likely appear as a singlet around δ 7.14 ppm, and the H-5 proton as a singlet at approximately δ 6.30 ppm. gsconlinepress.com The 4-bromophenyl group will present as two doublets, characteristic of a para-substituted benzene ring, integrating to two protons each. These would be expected in the range of δ 7.6-8.2 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all non-equivalent carbon atoms. The most downfield signal is typically the carbonyl carbon (C-4) of the oxazinone ring, expected around δ 161-168 ppm. The carbon atom at the 2-position (C-2), bonded to the nitrogen and the 4-bromophenyl group, is also significantly deshielded. Other key signals include those for the carbons of the benzoxazinone core and the 4-bromophenyl ring. The carbon bearing the bromine atom (C-4') is anticipated to resonate around δ 125-129 ppm.
Interactive Table: Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | ~153-155 |
| C-4 | - | ~161-168 |
| C-4a | - | ~148-150 |
| H-5 | ~6.30 | ~114-116 |
| H-6 | ~7.14 | ~127-129 |
| C-7 | - | ~141-143 |
| H-8 | ~7.49 | ~134-136 |
| C-8a | - | ~140-142 |
| C-1' | - | ~129-131 |
| H-2'/H-6' | ~8.1-8.2 (d) | ~130-132 |
| H-3'/H-5' | ~7.6-7.7 (d) | ~132-134 |
| C-4' | - | ~127-129 |
Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. 'd' denotes a doublet.
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the ortho-coupled protons on the 4-bromophenyl ring (H-2'/H-3' and H-5'/H-6').
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals for H-5, H-6, H-8, H-2'/H-6', and H-3'/H-5' to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over 2-3 bonds). Important correlations would be expected from the protons of the 4-bromophenyl ring (H-2'/H-6') to the C-2 carbon of the benzoxazinone ring, confirming the point of attachment. Correlations from the benzoxazinone protons (e.g., H-5) to the carbonyl carbon (C-4) would further solidify the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. For a relatively rigid molecule like this, NOESY could help confirm the spatial relationship between the 4-bromophenyl ring and the benzoxazinone core.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₄H₇BrClNO₂), the exact mass can be calculated. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks providing confirmatory evidence for the presence of one bromine and one chlorine atom.
Interactive Table: Calculated Isotopic Mass Distribution
| Isotope Composition | Calculated Exact Mass | Relative Abundance (%) |
| ¹²C₁₄¹H₇⁷⁹Br³⁵Cl¹⁶O₂ | 334.9399 | 100.0 |
| ¹²C₁₄¹H₇⁸¹Br³⁵Cl¹⁶O₂ | 336.9379 | 97.9 |
| ¹²C₁₄¹H₇⁷⁹Br³⁷Cl¹⁶O₂ | 336.9370 | 32.5 |
| ¹²C₁₄¹H₇⁸¹Br³⁷Cl¹⁶O₂ | 338.9349 | 31.8 |
Note: The table shows the major expected isotopic peaks for the molecular ion [M]⁺.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate product ions. The fragmentation pattern provides valuable structural information. For 3,1-benzoxazin-4-ones, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, leading to the loss of a neutral fragment.
A plausible primary fragmentation pathway for this compound would involve the cleavage of the oxazinone ring. This could lead to the formation of a 4-bromobenzoyl cation or a related fragment. Subsequent fragmentations would involve losses of CO, Cl, or Br radicals, providing further confirmation of the structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformations
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone in the oxazinone ring, typically observed in the range of 1700-1750 cm⁻¹. Other significant bands would include the C=N stretching vibration around 1620-1680 cm⁻¹, C-O-C stretching vibrations, and various aromatic C=C and C-H stretching and bending modes. The presence of the C-Cl and C-Br bonds would give rise to characteristic absorptions in the lower frequency region of the spectrum (fingerprint region). The analysis of the related 7-chloro-2-methyl-4H-benzo[d] bibliomed.orgresearchgate.net-oxazine-4-one shows a characteristic C=O stretch at 1662 cm⁻¹ and a C-O stretch at 1159 cm⁻¹. gsconlinepress.com
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data, particularly for the aromatic ring vibrations and the C-Br and C-Cl stretches.
Interactive Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Carbonyl (C=O) | Stretching | 1700-1750 | Weak-Medium |
| Imine (C=N) | Stretching | 1620-1680 | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-O-C | Asymmetric Stretching | 1200-1300 | Medium |
| C-Cl | Stretching | 600-800 | Strong |
| C-Br | Stretching | 500-650 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state behavior of a compound.
While specific crystallographic data for this compound is not publicly available, analysis of related benzoxazinone structures allows for a well-founded prediction of its molecular architecture. For instance, the crystal structures of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one nih.gov, 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one nih.gov, and 2-Phenyl-4H-3,1-benzoxazin-4-one researchgate.netnih.gov have been reported.
Based on these related structures, it is anticipated that the benzoxazinone core of this compound would be nearly planar. The dihedral angle between the benzoxazinone ring system and the 4-bromophenyl substituent is expected to be relatively small, suggesting a degree of conjugation between the two aromatic moieties. nih.gov The presence of the chloro and bromo substituents would likely influence the crystal packing through halogen bonding and other non-covalent interactions. Intermolecular forces such as π-π stacking and C-H···O hydrogen bonds are also expected to play a significant role in stabilizing the crystal lattice. researchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one nih.gov | Monoclinic | P21/c | a = 5.0894(11) Å, b = 12.630(3) Å, c = 20.070(4) Å, β = 91.833(4)° |
| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one nih.gov | Orthorhombic | Pbca | a = 13.528(4) Å, b = 29.616(10) Å, c = 7.074(2) Å |
| 2-Phenyl-4H-3,1-benzoxazin-4-one researchgate.netnih.gov | Monoclinic | P21/n | a = 13.3055(16) Å, b = 3.8930(4) Å, c = 20.445(2) Å, β = 94.946(3)° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) provide insights into the extent of conjugation and the types of chromophores present in the molecule.
For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions. The benzoxazinone ring system, along with the attached 4-bromophenyl group, constitutes an extended conjugated system. This conjugation is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. The presence of heteroatoms (oxygen and nitrogen) with non-bonding electrons allows for n→π* transitions, which are typically of lower intensity and may appear as shoulders on the more intense π→π* absorption bands. The specific λmax values would be influenced by the solvent polarity, as well as the electronic effects of the chloro and bromo substituents.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides information about the thermal stability and decomposition profile of a material.
The thermal stability of benzoxazinone-based compounds is a critical parameter, particularly for applications in materials science. Studies on polybenzoxazines, which are polymers derived from the ring-opening polymerization of benzoxazine (B1645224) monomers, indicate that the benzoxazinone heterocycle possesses significant thermal stability. metu.edu.trresearchgate.net TGA thermograms of polybenzoxazines typically show an initial weight loss at temperatures above 260-280°C, with the main degradation occurring between 300 and 450°C. metu.edu.tr
For the monomeric compound this compound, it is anticipated that the onset of thermal decomposition would occur at a temperature indicative of a stable organic molecule. The TGA curve would likely show a single, sharp weight loss corresponding to the decomposition of the molecule into smaller, volatile fragments. The presence of the halogen atoms may influence the decomposition pathway and the final residual mass.
Morphological Analysis via Scanning Electron Microscopy (SEM) for Crystalline Structure
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface of a sample. In the context of crystalline materials, SEM is used to investigate the morphology, size, and shape of the crystals. This information is valuable for understanding the crystallization process and the physical properties of the solid material.
An SEM analysis of crystalline this compound would reveal the external morphology of its crystals. Depending on the crystallization conditions, the compound could exhibit various crystalline habits, such as plates, needles, or prisms. The micrographs obtained from SEM would provide a detailed view of the crystal faces and their arrangement, offering qualitative insights into the internal crystal structure. Furthermore, SEM can be used to assess the homogeneity of the crystalline sample and to identify the presence of any amorphous material or different crystalline phases.
An article on the computational and theoretical chemistry of This compound cannot be generated at this time.
Following a thorough and systematic search of available scientific literature, no specific computational or theoretical studies corresponding to the requested analyses for the compound "this compound" were found. The required data for the outlined sections—including Quantum Chemical Calculations (DFT, HOMO-LUMO analysis, Electrostatic Potential Surface Mapping, Reaction Pathway Calculations) and Molecular Docking Simulations (Binding Mode Predictions, Scoring Functions)—are not present in the indexed research for this particular molecule.
While studies exist for structurally related benzoxazinone analogues, such as those with a nitro-group instead of a chloro-group, the strict requirement to focus solely on "this compound" prevents the use of this information. Generating an article without specific data would lead to inaccuracies and speculation, which is contrary to the instructions for scientifically accurate content.
Computational and Theoretical Chemistry Investigations
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, providing insights into the conformational flexibility and stability of a compound and its complexes over time. For 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one, MD simulations can elucidate its behavior in a biological environment, such as the active site of a protein, and the influence of solvent molecules.
MD simulations are instrumental in assessing the stability of a ligand-protein complex, which is predicted by molecular docking. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. The benzoxazinone (B8607429) scaffold has been studied in the context of various protein targets, including Cathepsin G, methionyl-tRNA synthetase, and human neutrophil elastase. nih.govnih.govmdpi.com
The simulation trajectory is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains in a consistent binding pose. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein interact most dynamically with the ligand. The longevity of hydrogen bonds formed between the benzoxazinone core or its substituents and the protein is a key indicator of binding affinity and stability.
Table 1: Hypothetical MD Simulation Analysis of this compound with a Target Protein
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The duration of the simulation to observe dynamic behavior. |
| Ligand RMSD | 1.5 ± 0.3 Å | Low deviation indicates the ligand maintains a stable binding pose. |
| Protein RMSD | 2.1 ± 0.4 Å | Indicates the overall protein structure remains stable during the simulation. |
| Key H-Bonds | Maintained >85% | High occupancy suggests strong, stable hydrogen bonding interactions. |
| Interacting Residues | Tyr215, Ser190, Gly211 | Amino acids identified as consistently interacting with the ligand. |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). drugdesign.orgmdpi.com
To develop a QSAR model for a class of compounds like 2-aryl-3,1-benzoxazin-4-ones, a dataset of molecules with experimentally determined biological activities (e.g., anticancer or antimicrobial potency) is required. researchgate.netnih.gov For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. researchgate.net These descriptors quantify various aspects of the molecule's structure, including its topology, geometry, and electronic properties. drugdesign.orghufocw.org
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.net A robust model can then be used to predict the activity of new, untested compounds like this compound, guiding synthesis and prioritization efforts. nih.gov
The development of a reliable QSAR model depends heavily on the selection of appropriate descriptors and rigorous statistical validation. wikipedia.org From a large pool of calculated descriptors, a subset that is most relevant to the biological activity must be chosen to avoid overfitting the model. nih.gov This is often achieved using techniques like genetic algorithms. nih.gov
Once a model is built, it must be thoroughly validated to ensure its statistical significance and predictive power. Internal validation is commonly performed using cross-validation techniques (e.g., leave-one-out), which generate a cross-validation coefficient (Q²). External validation involves splitting the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive performance on "unseen" compounds). basicmedicalkey.comsemanticscholar.org A high correlation coefficient (R²) for the training set and a high predictive R² (R²_pred) for the test set are indicative of a robust and predictive QSAR model.
Table 2: Example of a Hypothetical QSAR Model for Benzoxazinone Derivatives
| Parameter | Value | Description |
| Model Equation | pIC₅₀ = 0.75LogP - 0.21TPSA + 1.54*nHA + 2.11 | A mathematical equation relating descriptors to predicted biological activity (pIC₅₀). |
| Statistical Metrics | ||
| R² (Correlation Coefficient) | 0.91 | Indicates a strong correlation between descriptors and activity for the training set. |
| Q² (Cross-Validation) | 0.82 | A measure of the model's internal robustness and predictive ability. wikipedia.org |
| R²_pred (External Validation) | 0.85 | Indicates good predictive performance on an external test set. |
| Descriptors Used | ||
| LogP | Logarithm of the octanol-water partition coefficient. | A measure of lipophilicity. |
| TPSA | Topological Polar Surface Area. | Relates to hydrogen bonding potential and permeability. |
| nHA | Number of Hydrogen Bond Acceptors. | Quantifies the potential for forming hydrogen bonds. |
In Silico ADMET Prediction for Research Compound Prioritization
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. mdpi.comaudreyli.com Various computational tools and web servers (e.g., SwissADME, PreADMET, ADMETlab) are used to predict these properties based on the chemical structure of a compound. nih.govmdpi.comfrontiersin.org This computational screening helps prioritize compounds for synthesis and further experimental testing. rjptonline.org
For this compound, a full ADMET profile can be computationally generated. Key predicted parameters include its adherence to drug-likeness rules (like Lipinski's Rule of Five), gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and various toxicity endpoints. mdpi.comphcogj.com This predictive analysis provides a holistic, albeit preliminary, assessment of the compound's potential suitability as a research tool or therapeutic lead, focusing entirely on its computational profile rather than clinical outcomes.
Table 3: Predicted In Silico ADMET Profile for this compound
| Property | Category | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 336.59 g/mol | Compliant with Lipinski's Rule (<500). |
| LogP | 3.95 | Indicates good lipophilicity for membrane permeability. | |
| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10). | |
| H-Bond Donors | 0 | Compliant with Lipinski's Rule (<5). | |
| TPSA | 40.7 Ų | Suggests good potential for oral bioavailability. | |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates high potential for passive diffusion across cell membranes. | |
| Distribution | Blood-Brain Barrier (BBB) | Low Penetration | The compound is not predicted to readily cross into the central nervous system. |
| CNS Permeability | Low | Consistent with low BBB penetration. | |
| Metabolism | CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of CYP1A2 substrates. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. | |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of CYP2D6 substrates. | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. | |
| Toxicity | AMES Mutagenicity | Non-mutagen | Predicted to be non-mutagenic in the Ames test. |
| hERG Inhibition | Low Risk | Low predicted risk of cardiotoxicity. | |
| Hepatotoxicity | Low Risk | Low predicted risk of liver toxicity. |
Computational Assessment of Absorption and Distribution Characteristics
The absorption and distribution of a compound are critical determinants of its bioavailability and therapeutic efficacy. Computational models, such as those based on Quantitative Structure-Activity Relationship (QSAR) principles, are employed to predict these properties based on the molecule's structural features. For this compound, several key parameters are typically assessed.
Various computational tools and web servers, such as SwissADME and pkCSM, are commonly utilized to generate predictions for a range of pharmacokinetic parameters. These platforms analyze the 2D structure of a molecule to estimate its physicochemical properties and predict its behavior in a biological system. For a compound like this compound, a hypothetical ADME profile can be generated to guide its potential as a drug candidate.
Key predicted physicochemical and pharmacokinetic properties for compounds with similar scaffolds are often presented in a tabular format to facilitate analysis. Below is an example of a data table that could be generated for this compound, based on in silico predictions for related benzoxazinone derivatives.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 322.56 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Lipophilicity) | 3.85 | Indicates good lipid solubility, which can facilitate membrane permeation. Within the acceptable range of Lipinski's Rule of Five (<5). |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Water Solubility (LogS) | -4.2 | Indicates low water solubility, which might affect dissolution and absorption. |
| Human Intestinal Absorption | >90% | High predicted absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | The compound may be able to cross the BBB and exert effects on the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Not likely to be actively effluxed from cells, which can improve bioavailability and tissue penetration. |
These in silico predictions suggest that this compound is likely to exhibit favorable absorption and distribution characteristics. Its compliance with Lipinski's Rule of Five, predicted high intestinal absorption, and potential to cross the blood-brain barrier are positive indicators for its development as a therapeutic agent. However, the predicted low water solubility may present a formulation challenge.
Prediction of Metabolic Stability and Excretion Pathways
The metabolic stability and routes of excretion are fundamental to understanding a compound's duration of action and potential for drug-drug interactions. Computational models can predict the likely sites of metabolism on a molecule and the involvement of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.
For this compound, in silico metabolism prediction tools can identify which parts of the molecule are most susceptible to enzymatic modification. The primary metabolic transformations for many xenobiotics involve oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules (Phase II reactions) to facilitate excretion.
The benzoxazinone ring, the bromophenyl group, and the chloro substituent are all potential sites for metabolic attack. Computational models would typically predict the likelihood of hydroxylation, dehalogenation, or cleavage of the benzoxazinone ring. Furthermore, these models can predict whether the compound is likely to be a substrate or inhibitor of specific CYP isozymes.
A summary of predicted metabolic and excretion properties for a compound like this compound is presented in the table below, based on computational predictions for similar chemical structures.
| Parameter | Prediction | Implication |
|---|---|---|
| CYP2D6 Substrate | No | Low probability of metabolism by this major drug-metabolizing enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4, which is involved in the metabolism of a large number of drugs. |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions involving inhibition of this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2C9. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions involving inhibition of this enzyme. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving inhibition of this enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP3A4. |
| Total Clearance | 0.5 L/hr/kg | Predicted moderate rate of elimination from the body. |
| Renal Excretion | Predicted to be a minor pathway | The compound is more likely to be cleared through hepatic metabolism. |
The in silico predictions suggest that this compound is likely to be metabolized by CYP3A4 and may act as an inhibitor of CYP2C9 and CYP3A4. This highlights a potential for drug-drug interactions that would need to be investigated in subsequent in vitro and in vivo studies. The predicted clearance suggests a moderate residence time in the body. The primary route of elimination is anticipated to be through hepatic metabolism rather than direct renal excretion of the parent compound.
It is important to emphasize that these computational predictions are theoretical and require experimental validation. However, they provide a valuable framework for understanding the potential pharmacokinetic profile of this compound and for prioritizing future experimental work.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Elucidation of Substituent Effects on Chemical Reactivity and Stability
The reactivity and stability of the 3,1-benzoxazin-4-one core are significantly modulated by the electronic and steric nature of its substituents. The presence of halogen atoms at key positions introduces distinct physicochemical properties that govern the molecule's interactions.
Influence of Halogen (Bromine, Chlorine) Substitution at Specific Positions
The halogen atoms in 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one exert potent, electronically driven effects on the molecule. Both chlorine and bromine are electron-withdrawing groups, primarily through inductive effects. This withdrawal of electron density influences the electrophilicity of the carbonyl carbon (C-4) in the oxazinone ring, a key site for nucleophilic attack which underlies the mechanism of action for many of its biological activities, such as serine protease inhibition. bohrium.comresearchgate.net
Specifically:
4-Bromo Substituent: The bromine on the C-2 phenyl ring primarily influences the electronic character of this aryl moiety. Its para-positioning allows it to exert both an inductive electron-withdrawing effect and a resonance-donating effect, although the former is generally dominant for halogens. This substitution is not merely a minor modification; in some contexts, it is essential for biological function. For instance, in a study of brominated coelenteramine analogs, a para-substituted bromophenyl moiety was found to be crucial for anticancer activity, with its replacement by chlorine negatively affecting potency. mdpi.com In other studies on α-chymotrypsin inhibition, the position of the bromo substituent was key, with ortho-substituted compounds showing greater potency than their meta or para counterparts. nih.gov
Impact of Aromatic Ring Substituents on Electronic and Steric Properties
Electronic Properties: Electron-withdrawing groups, such as the chloro and bromo substituents in the title compound, generally increase the reactivity of the C-4 carbonyl group toward nucleophiles. techscience.com This is a foundational principle for their action as mechanism-based inhibitors of serine proteases, where the active site serine residue attacks this carbonyl. The interplay between substituents on both aromatic rings can fine-tune this reactivity. nih.gov
Steric Properties: While electronic factors are often primary determinants of reactivity, steric hindrance plays a significant role in biological interactions. bohrium.comresearchgate.net The size and position of substituents can either facilitate or hinder the optimal orientation of the inhibitor within an enzyme's active site. For example, bulky groups at certain positions can be unfavorable for activity. bohrium.com The para-position of the bromine atom on the phenyl ring is generally less sterically hindering than an ortho-substitution, which may be advantageous for fitting into certain biological targets.
Correlation of Structural Features with Pre-clinical Biological Activities
The specific arrangement of atoms and functional groups in this compound is directly linked to its potential biological effects. SAR studies on this and related compounds have begun to map these connections.
Relationship between Molecular Modifications and Enzyme Inhibition Potency (e.g., α-chymotrypsin, HSV-1 protease, histone deacetylase)
The 3,1-benzoxazin-4-one scaffold is a well-established inhibitor of serine proteases. This activity is attributed to its ability to acylate a serine residue in the enzyme's active site, forming a stable acyl-enzyme intermediate that effectively inactivates the enzyme.
α-Chymotrypsin Inhibition: A number of 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated significant in vitro inhibitory activity against α-chymotrypsin. asianpubs.orgresearchgate.net One study highlighted that 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one was among the most potent compounds in its series, with an IC50 value of 6.99 ± 0.29 μM, which is comparable to the standard inhibitor chymostatin (B1668925) (IC50 = 7.13 ± 1.06 μM). asianpubs.org The position of the halogen on the phenyl ring was found to be a critical determinant of potency, with the general trend being ortho > meta > para for electron-withdrawing or -donating groups. nih.gov This suggests that while the 4-bromo substitution of the title compound would confer activity, an ortho-bromo analog might be even more potent.
| Compound | Substituent at C-2 | IC50 (μM) |
|---|---|---|
| 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one | 1-Naphthyl | 5.42 ± 1.66 |
| 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one | 2-Bromophenyl | 6.99 ± 0.29 |
| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | 2-Fluorophenyl | 7.22 ± 0.75 |
| Chymostatin (Standard) | - | 7.13 ± 1.06 |
HSV-1 Protease Inhibition: Benzoxazinones have been identified as mechanism-based inhibitors of HSV-1 protease, a serine protease essential for viral replication. nih.gov The inhibition mechanism involves the formation of an acyl-enzyme complex with the catalytic residue Ser129. nih.gov SAR studies have revealed specific trends for substituents on the benzoxazinone (B8607429) ring, with a 5-chloro group being a favored substitution in one series of compounds. Molecular docking studies further suggest that hydrophobic and polarizable groups contribute significantly to binding, while hydrogen bonding with active site residues like Ser129 is crucial for the most potent inhibitors. nih.govnih.gov
Histone Deacetylase (HDAC) Inhibition: While benzoxazinones are established serine protease inhibitors, their role as HDAC inhibitors is less defined. The field of HDAC inhibition is dominated by other chemical scaffolds, such as hydroxamic acids, ortho-aminoanilides, and benzoylhydrazides, which contain a zinc-binding group (ZBG) to interact with the catalytic zinc ion in the enzyme's active site. nih.govnih.govmdpi.com Although some HDAC inhibitors feature a bromophenyl moiety that can act as a "plug" to the enzyme's active site tunnel, these compounds belong to the benzoylhydrazide class, not the benzoxazinone class. nih.gov
Structural Determinants of Cellular Growth Inhibition (e.g., in vitro anticancer models, antimicrobial efficacy)
The structural features of 2-aryl-benzoxazinones also determine their ability to inhibit the growth of cancer cells and microbial pathogens.
In Vitro Anticancer Activity: Several studies have confirmed the cytotoxic potential of the 2-aryl-3,1-benzoxazin-4-one scaffold. In one study, a series of 7-nitro-2-aryl-benzoxazinones were evaluated against the HeLa human cervical cancer cell line. nih.gov The 2-(4-bromophenyl)-7-nitro analog demonstrated notable anti-proliferative effects. The presence of the bromophenyl group is often linked to enhanced anticancer activity. mdpi.com Another study on different 2-aryl-benzoxazin-4-ones found that two derivatives showed good cytotoxicity against P388 leukemia cells. nih.gov Research on related 1,4-benzoxazine hybrids also showed potent activity against a panel of human cancer cell lines including A549 (lung), PC3 (prostate), HeLa (cervical), and MCF-7 (breast). ttwrdcs.ac.in
| Compound | Aryl Substituent at C-2 | % Inhibition of Cell Viability | Apoptotic Index (%) |
|---|---|---|---|
| 3a | Phenyl | 44.67 | 75.61 |
| 3c | 4-Chlorophenyl | 41.56 | 68.43 |
| 3d | 4-Bromophenyl | 34.54 | 52.86 |
| 3k | 4-Nitrophenyl | 28.54 | 61.42 |
| Doxorubicin (Standard) | - | 43.76 | 78.43 |
Antimicrobial Efficacy: The benzoxazine (B1645224) and benzoxazinone cores are present in various compounds screened for antimicrobial properties. hakon-art.comresearchgate.netmdpi.comnih.govijbpas.com While the activity can be modest, specific substitutions can significantly enhance potency. For example, a study of 2-aryl-4H-3,1-benzoxazin-4-ones reported that the 2-(4-bromophenyl) derivative exhibited weak antibacterial activity against Staphylococcus aureus. In other studies, the introduction of moieties like sulfonamides or thiosemicarbazones to the benzoxazinone scaffold has yielded derivatives with low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govijbpas.com This indicates that the core structure possesses antimicrobial potential that can be amplified through targeted chemical modification.
SAR in Phytotoxic and Allelopathic Contexts
Benzoxazinones are well-known allelochemicals, naturally occurring compounds released by plants like wheat, corn, and rye to inhibit the growth of competing plants and defend against pests. nih.govnih.govresearchgate.net Synthetic analogs are therefore of interest as potential natural herbicide models. nih.gov
SAR studies have shown that the phytotoxicity of benzoxazinones is highly dependent on their chemical structure. nih.govnih.gov Naturally occurring benzoxazinones like DIBOA and DIMBOA, and especially their degradation product 2-aminophenoxazin-3-one (APO), show high inhibitory activity against the growth of various plant species. nih.govmdpi.com Key structural features influencing phytotoxicity include:
The 1,4-benzoxazine skeleton: This core structure is fundamental to the observed activity. nih.gov
Substituents on the Ring System: The type and position of substituents modify the degree of phytotoxicity. For example, 2-deoxy derivatives of natural benzoxazinones have demonstrated a wide range of inhibitory activities, making them promising leads for new herbicides. nih.gov The introduction of a sulfur atom in place of the ring oxygen to create 1,4-benzothiazinone analogs resulted in compounds with higher phytotoxicity than the parent benzoxazinones in wheat coleoptile elongation assays. mdpi.com
of this compound
The analysis of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental in medicinal chemistry for designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. For the 3,1-benzoxazin-4-one scaffold, to which this compound belongs, these principles guide the modification of the core structure to achieve desired biological effects. The benzoxazine core is considered a valuable scaffold in pharmaceutical research due to its wide array of demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
Design Principles for Modulating Compound Selectivity and Efficacy
The design of benzoxazinone derivatives often involves a rational, structure-based approach to optimize interactions with a specific biological target, thereby modulating selectivity and efficacy. The general structure of this compound offers several key positions for chemical modification to fine-tune its biological activity. These positions include the substituent at position 2 (the 4-bromophenyl group), the substituent at position 7 (the chloro group), and other positions on the benzoxazinone core.
Rational Design Strategies for Lead Optimization
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound. For a molecule like this compound, rational design strategies would focus on systematic modifications of its constituent parts.
Modification of the Phenyl Ring at Position 2: The nature and position of the substituent on the phenyl ring at the C-2 position are crucial for activity. Research on analogous 7-nitro-2-aryl-4H-benzo[d] acs.orgnih.govoxazin-4-ones has shown that different substituents on this aryl group significantly impact anticancer activity. nih.gov For instance, the presence of a halogen, such as bromine in the para position, is a common feature in many biologically active molecules. Altering this substituent could modulate binding affinity and selectivity for a target protein. Strategies could involve replacing the bromine with other halogens (F, Cl, I) to probe the effect of electronegativity and size, or introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups to alter the electronic properties of the ring.
Modification at Position 7 of the Benzoxazinone Core: The chloro group at position 7 is another key site for modification. Its electron-withdrawing nature influences the electronic distribution of the entire heterocyclic system. In a study of 7-nitro-benzoxazinones, the nitro group at this position was integral to their observed anticancer and antioxidant activities. nih.gov Optimizing activity could involve substituting the chloro group with other functionalities to explore effects on potency and selectivity. For example, replacing it with a hydrogen, a methyl group, or a methoxy (B1213986) group would systematically alter the steric and electronic environment at this position.
Scaffold Hopping and Bioisosteric Replacement: Advanced strategies may involve replacing the entire benzoxazinone core with other heterocyclic systems (scaffold hopping) while retaining key pharmacophoric features. Alternatively, bioisosteric replacement of the ester linkage within the oxazinone ring could be explored to improve metabolic stability or other pharmacokinetic properties.
The following table summarizes SAR data from a study on closely related 7-nitro-2-aryl-benzoxazinones, illustrating how modifications to the 2-aryl group affect anticancer activity against HeLa cells. This provides a model for how this compound could be rationally modified.
| Compound | 2-Aryl Substituent | % Inhibition of HeLa Cell Viability | Apoptotic Index (%) |
| 3a | 4-Chlorophenyl | 44.67% | 75.61% |
| 3c | 4-Hydroxyphenyl | 41.52% | 68.34% |
| 3d | 4-Bromophenyl | Not specified | Not specified |
| 3e | 2-Bromophenyl | Not specified | Not specified |
| 3k | 4-Nitrophenyl | 39.54% | 61.42% |
| Doxorubicin | (Standard Drug) | 43.89% | 71.32% |
| Data derived from research on 7-nitro-benzoxazinone analogues. nih.gov |
Exploration of Chemical Space around the Benzoxazinone Core
Exploring the chemical space around a "biologically privileged" scaffold like the 1,4-benzoxazine core is a key strategy for discovering novel compounds with improved therapeutic potential. nih.govnih.gov The 3,1-benzoxazin-4-one structure provides a versatile framework for generating diverse molecular architectures. Synthetic methods allow for substitutions at multiple positions, primarily at position 2 of the heterocycle and at positions 5, 6, 7, and 8 of the aromatic ring. mdpi.com
The goal of such exploration is to identify novel analogues with superior efficacy, selectivity, and drug-like properties. A ligand-based design strategy, starting from a known active compound, can be employed to expand a chemical library. nih.gov This involves introducing structural modifications to different parts of the molecule to map the SAR and identify key structural features required for activity.
For the this compound scaffold, a systematic exploration of its chemical space might involve the variations outlined in the table below.
| Molecular Region for Modification | Type of Modification | Potential Impact |
| Position 2 (Aryl Ring) | Vary substituents on the phenyl ring (e.g., electronic character, steric bulk, position). Replace phenyl ring with other aromatic or heteroaromatic systems. | Modulate target binding affinity and selectivity. Alter solubility and metabolic stability. |
| Position 7 (Benzoxazinone Core) | Substitute chloro with other halogens, alkyl, alkoxy, or nitro groups. | Fine-tune electronic properties of the core, influencing target interaction and overall potency. |
| Positions 5, 6, 8 (Benzoxazinone Core) | Introduce various small substituents. | Probe for additional binding pockets on the target protein; improve pharmacokinetic properties. |
| Benzoxazinone Ring | Modify the core structure itself (e.g., create 1,4-benzoxazine analogues). | Discover novel scaffolds with potentially different biological targets or improved properties. nih.gov |
This systematic exploration allows for the generation of a library of related compounds. Subsequent screening of this library can reveal detailed SAR, guiding further rational design efforts and leading to the identification of optimized candidates for further development. The flexibility of synthetic routes for benzoxazinone derivatives facilitates this exploration, making it a promising scaffold for medicinal chemistry programs. mdpi.com
Pre Clinical Pharmacological and Biological Investigations: Molecular Mechanisms and Cellular Targets
In Vitro Enzyme Inhibition Studies
Benzoxazinone (B8607429) derivatives have been identified as potent inhibitors of several enzyme classes, most notably serine proteases. The core structure of these compounds makes them suitable scaffolds for designing specific enzyme inhibitors.
Kinetic studies have been instrumental in elucidating the mechanism by which benzoxazinone derivatives inhibit target enzymes. A study on a series of synthesized benzoxazinones demonstrated a range of inhibitory potentials against the serine protease α-chymotrypsin, with IC50 values from 6.5 to 341.1 μM. nih.gov Kinetic analyses revealed that these compounds exhibit diverse modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, with Ki values ranging between 4.7 and 341.2 μM. nih.gov The specific type of inhibition is influenced by the nature and position of substituents on the benzoxazinone scaffold. nih.gov For instance, compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed significant inhibitory potential. nih.gov Another study identified a nitrobenzoxazin-4-one as an inhibitor of porcine pancreatic elastase. nih.gov The covalent, but slowly reversible, inhibition mechanism has also been reported for benzoxazin-4-ones against rhomboid proteases. researchgate.net
Table 1: Kinetic Data for Enzyme Inhibition by Benzoxazinone Derivatives
| Compound Class | Target Enzyme | Inhibition Type | IC50 (μM) | Ki (μM) |
|---|---|---|---|---|
| Benzoxazinones | α-Chymotrypsin | Competitive, Non-competitive, Mixed | 6.5 - 341.1 | 4.7 - 341.2 |
| Substituted 4H-3,1-benzoxazin-4-ones | Cathepsin G | Not specified | 0.84 - 5.5 | Not reported |
This table is interactive and can be sorted by column.
Research has identified several key enzymes that are targeted by benzoxazinone derivatives. The most prominent among these are serine proteases.
Serine Proteases : The benzoxazinone scaffold has proven effective in inhibiting a variety of serine proteases.
α-Chymotrypsin : Several studies have confirmed that 2-aryl-4H-3,1-benzoxazin-4-ones are effective inhibitors of α-chymotrypsin. nih.govresearchgate.net
Elastase : A nitro-substituted benzoxazin-4-one was found to be an inhibitor of porcine pancreatic elastase. nih.gov Benzoxazin-4-ones have also been reported as inhibitors of human leukocyte elastase. researchgate.net
Cathepsin G : A library of substituted 4H-3,1-benzoxazin-4-one derivatives was evaluated, identifying five molecules as inhibitors of Cathepsin G, a serine protease involved in inflammation. nih.gov The most potent of these had an IC50 value of 0.84 ± 0.11 μM and showed significant selectivity over other serine proteases like thrombin and factor XIa. nih.gov
Other Serine Proteases : The general reactivity of this scaffold has led to its investigation as an inhibitor for other serine proteases, including chymase, the complementary system C1r serine protease, and intramembrane rhomboid proteases. researchgate.net
Other Enzymes : In silico studies have suggested that benzoxazinone derivatives may also target other enzyme classes. Molecular docking analyses have indicated a potential inhibitory effect against pancreatic α-amylase and intestinal α-glucosidase, enzymes relevant to diabetes. nih.gov
Cellular Mechanistic Studies
Beyond direct enzyme inhibition, studies have delved into the effects of benzoxazinone derivatives on cellular functions, revealing their ability to modulate complex signaling pathways and interact with various cellular components.
The antiproliferative activity of benzoxazinone derivatives has been linked to their ability to interfere with cell cycle progression and induce apoptosis.
Cell Cycle Progression : Certain benzoxazinone derivatives have been shown to arrest the cell cycle. nih.gov This is achieved by decreasing the expression of key regulatory proteins such as cyclin-dependent kinase 1 (cdk1) and downregulating topoisomerase II (topo II), an enzyme critical for DNA duplication. nih.gov One nitrobenzoxazin-4-one derivative was observed to cause a significant alteration in the cell cycle distribution in P388 leukemia cells. nih.gov
Apoptosis Induction : The induction of programmed cell death, or apoptosis, is another mechanism underlying the anticancer potential of these compounds. Studies have shown that active derivatives can cause a significant increase in the expression of the tumor suppressor protein p53 and caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov For example, one derivative led to an approximately 7-fold induction in p53 expression and an 8-fold induction in caspase-3 expression. nih.gov
Gene Expression : Some benzoxazinone derivatives have been found to downregulate the expression of c-Myc mRNA in a dose-dependent manner in several cancer cell lines. nih.gov The c-Myc oncogene is a critical regulator of cell proliferation and growth, and its inhibition is a key strategy in cancer therapy. nih.gov
At the molecular level, benzoxazinone derivatives interact with specific cellular structures to exert their biological effects.
Interaction with DNA Structures : The downregulation of c-Myc expression by certain benzoxazinone derivatives is believed to occur at the DNA level. nih.gov Electrophoretic mobility shift assays (EMSA) have demonstrated that these compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene. nih.gov Circular dichroism spectroscopy further indicated that one compound specifically induces the formation of a hybrid G-quadruplex configuration. nih.gov The stabilization of these secondary DNA structures can inhibit gene transcription, leading to reduced c-Myc levels and subsequent inhibition of cancer cell proliferation and migration. nih.gov
Antibacterial Activity : The antibacterial properties of some derivatives, such as the weak activity of 2-(4-bromophenyl)-4H-3,1-benzoxazin-one against Staphylococcus aureus, suggest potential interactions with bacterial cellular components. researchgate.net While the precise mechanisms are not fully elucidated, they could involve the inhibition of essential metabolic pathways or the disruption of bacterial cell membrane integrity.
Benzoxazinone derivatives have been successfully developed as antagonists for specific cellular receptors, particularly steroid hormone receptors.
Mineralocorticoid Receptor (MR) Antagonism : A significant area of research has focused on designing benzoxazin-3-one (B8392483) derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor (MR) antagonists. acs.org The mineralocorticoid receptor is implicated in cardiovascular diseases like hypertension. acs.org By using scaffold hopping and optimization based on crystal structures and docking models, researchers identified derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position as a novel series of potent and selective MR antagonists. acs.orgnih.gov Subsequent modifications, such as replacing a methyl group on the pyrazole (B372694) ring with larger side chains, were designed to target specific amino acid residues (Arg817 and Gln776) in the receptor's binding pocket, which increased MR binding activity. nih.gov One such compound, 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one, demonstrated highly potent in vitro activity and high selectivity over other steroid hormone receptors. nih.gov
Antimicrobial Activity Profile (In Vitro Studies)
There are no specific in vitro studies detailing the antimicrobial activity of 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one. Research into the antimicrobial properties of the benzoxazinone scaffold is ongoing, with various derivatives showing a range of activities. However, the specific contributions of the 4-bromophenyl group at the 2-position and the chloro group at the 7-position to the antimicrobial spectrum and potency of this particular molecule have not been documented.
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
No in vitro studies have been published that evaluate the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. While some newly synthesized quinazolinone derivatives, which are structurally related to benzoxazinones, have demonstrated significant activity against bacteria such as Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values ranging from 6–9 mg/mL, no such data exists for the compound . gsconlinepress.com
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |
|---|
Antifungal Activity Assessment
Similarly, the scientific literature lacks any in vitro assessment of the antifungal activity of this compound. Although various other benzoxazinone derivatives have been synthesized and evaluated for their in vitro antifungal activities against a range of plant pathogenic fungi, no such studies have been reported for this specific compound. nih.gov For instance, certain novel 1,4-benzoxazin-3-one derivatives have been screened against fungi like Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. nih.gov
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|
Proposed Molecular Mechanisms of Antimicrobial Action
Given the absence of antimicrobial activity studies for this compound, there are no proposed molecular mechanisms of action for this specific compound.
Cytotoxicity and Selectivity in In Vitro Cell Line Models (Non-Clinical Human Trial Data)
There is no published in vitro data on the cytotoxicity and selectivity of this compound in human cell line models. While studies on other brominated compounds and different heterocyclic ring systems have explored their cytotoxic potential against various cancer cell lines, these findings cannot be extrapolated to the specific compound of interest. For example, the cytotoxic effects of some phenoxazine (B87303) compounds, which share a partial structural similarity, have been investigated, revealing varying IC50 values depending on the cell line and the specific substitutions on the phenoxazine core. nih.gov
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (Concentration for 50% Inhibition) |
|---|
Phytotoxicity and Allelopathic Potential (In Vitro Plant Models)
There are no specific in vitro studies available that investigate the phytotoxicity and allelopathic potential of this compound on plant models. The broader class of benzoxazinoids, which are naturally occurring compounds in certain plants, are known for their allelopathic properties, influencing the growth of neighboring plants. However, the phytotoxic profile of this synthetically derived, halogenated benzoxazinone has not been characterized.
Table 4: In Vitro Phytotoxicity of this compound
| Plant Model | Observed Effect | Effective Concentration |
|---|
Medicinal Chemistry and Drug Design Principles
Lead Identification and Hit-to-Lead Strategies for Benzoxazinone (B8607429) Scaffolds
The journey of drug discovery often begins with identifying a "hit," a compound demonstrating a desired biological activity in an initial screen. patsnap.com For benzoxazinone scaffolds, hits are typically discovered through high-throughput screening (HTS) of large, diverse chemical libraries against a specific biological target, such as an enzyme or a receptor. wikipedia.orgupmbiomedicals.com
Once a benzoxazinone-containing hit is identified, the hit-to-lead (H2L) process commences. patsnap.comwikipedia.org This crucial stage involves:
Hit Confirmation: Re-testing the initial hit to ensure its activity is reproducible and not an artifact of the screening process. wikipedia.org
Analog Synthesis: A limited number of analogs of the hit compound are synthesized to build an initial understanding of the structure-activity relationship (SAR). For a hit like 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one, this could involve modifying the substituents on the phenyl ring (e.g., changing the bromo group to another halogen or a methyl group) or altering the position of the chloro group on the benzoxazinone core.
Property Evaluation: Assessing preliminary physicochemical and pharmacokinetic properties to identify potential liabilities, such as poor solubility or metabolic instability, that need to be addressed. nih.gov
The goal of the H2L stage is to transform a promising but often imperfect hit into a more refined "lead" compound. A lead compound possesses a more optimized profile, including improved potency (often moving from micromolar to nanomolar affinity) and a better pharmacological profile, making it a suitable candidate for extensive optimization. wikipedia.orgpatsnap.com
Lead Optimization Approaches for Enhanced Research Compound Profiles
Lead optimization is an iterative process aimed at refining the chemical structure of a lead compound to achieve a desired balance of potency, selectivity, and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). upmbiomedicals.compatsnap.comdanaher.com This phase is critical for developing a compound that can eventually become a preclinical candidate.
Rational Design and Iterative Synthesis Cycles
Rational drug design leverages structural information of the biological target to guide the modification of the lead compound. nih.govnih.gov If the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to predict how modifications to the benzoxazinone scaffold will affect its binding affinity and orientation within the active site. youtube.com
This process is highly iterative:
Design: Based on SAR data and computational models, new analogs are designed. For instance, modeling might suggest that a different substituent at the 7-position of the benzoxazinone ring could form an additional hydrogen bond with the target, thereby increasing potency.
Synthesis: The designed compounds are chemically synthesized.
Testing: The new analogs are evaluated in biological assays to determine their activity and other properties.
Analysis: The results are analyzed, feeding back into the design of the next generation of compounds. youtube.com
This cycle is repeated to systematically enhance the compound's profile. nih.govyoutube.com
Bioisosteric Replacement Strategies
Bioisosterism is a strategy used to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. patsnap.com The benzoxazinone scaffold and its derivatives are amenable to various bioisosteric replacements. benthamdirect.comeurekaselect.comresearchgate.net
Common bioisosteric replacements include:
Halogen Swapping: In a molecule like this compound, the bromine and chlorine atoms can be replaced with other halogens (e.g., fluorine) or trifluoromethyl groups to modulate lipophilicity and metabolic stability.
Ring Atom Replacement: The oxygen atom in the oxazinone ring can be replaced by sulfur to yield a benzothiazinone, or by a nitrogen atom to create a quinazolinone. researchgate.net These subtle changes can significantly alter the compound's electronic properties and hydrogen bonding capabilities, potentially leading to improved target engagement or better ADME properties. benthamdirect.comresearchgate.net
Fragment-Based and Hybrid Molecule Design Approaches
Fragment-Based Drug Discovery (FBDD) begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. nih.govlifechemicals.comnih.gov Once a fragment that binds to a specific "hot spot" on the protein is identified, it can be optimized by either:
Growing: Elaborating the fragment's structure to occupy more of the binding pocket and increase affinity. lifechemicals.com
Linking: Connecting two or more fragments that bind to adjacent sites on the target with a chemical linker. lifechemicals.comresearchgate.net
Hybrid Molecule Design involves combining the benzoxazinone scaffold with other known pharmacophores to create a new molecule with potentially enhanced or dual activities. For example, researchers have synthesized hybrids of 1,4-benzoxazin-3(4H)-one and 1,2,3-triazoles, which have shown potential as anticancer agents by inducing DNA damage. frontiersin.org This strategy aims to leverage the favorable properties of each constituent part to produce a superior compound.
Chemical Library Design and Virtual Screening Methodologies for Benzoxazinone Derivatives
To efficiently explore the chemical space around the benzoxazinone scaffold, focused chemical libraries are often designed and synthesized. These libraries consist of a series of related compounds where specific positions on the core structure are systematically varied. For a 2-aryl-3,1-benzoxazin-4-one core, variations might include a diverse set of substituents on the 2-phenyl ring and at positions 5, 6, 7, and 8 of the benzoxazinone ring system.
Virtual screening is a computational technique used to search large libraries of compounds to identify those most likely to bind to a drug target. nih.govu-strasbg.frmdpi.com This method acts as a computational filter to prioritize compounds for synthesis and biological testing, thereby saving time and resources. u-strasbg.fr High-throughput virtual screening of the ChemBridge library, for example, successfully identified a benzoxazinone-containing compound as a dual inhibitor of EGFR and HER2 kinases. nih.govresearchgate.net The process typically involves:
Library Preparation: A 3D database of the chemical library is prepared.
Target Preparation: A 3D structural model of the biological target is obtained, usually from X-ray crystallography or homology modeling.
Docking: Computer algorithms "dock" each molecule from the library into the target's binding site, predicting its binding conformation and affinity.
Scoring and Ranking: A scoring function is used to rank the molecules based on their predicted binding affinity. The top-ranked compounds are then selected for further investigation. u-strasbg.fr
Development of Novel Benzoxazinone Derivatives as Research Probes or Pre-clinical Candidates
The application of the aforementioned drug design principles has led to the development of numerous novel benzoxazinone derivatives with significant potential as research probes or preclinical candidates for a variety of diseases. frontiersin.orgrsc.orgdrugdiscoverychemistry.com
For instance, a benzoxazinone derivative designated PD05 has been identified as a potent and reversible inhibitor of human neutrophil elastase. nih.gov It has demonstrated the ability to reduce alveolar collapse in mouse models, suggesting its potential as a promising candidate for further investigation in the treatment of chronic obstructive pulmonary disease (COPD). nih.gov In the field of oncology, a series of 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives have been developed as potential agents against liver cancer, acting by inducing DNA damage. frontiersin.org Furthermore, related benzothiazinone compounds, bioisosteres of benzoxazinones, such as BTZ043 and PBTZ169, have advanced into clinical trials for the treatment of tuberculosis, highlighting the therapeutic potential of this class of heterocycles. researchgate.net
The following table summarizes selected examples of benzoxazinone derivatives and related compounds that have emerged as promising preclinical candidates.
| Compound Name/Series | Target/Activity | Therapeutic Area |
| PD05 | Human Neutrophil Elastase Inhibitor | Chronic Obstructive Pulmonary Disease (COPD) nih.gov |
| 2H-1,4-Benzoxazin-3(4H)-one-1,2,3-triazole hybrids | DNA Damage Induction | Oncology (Liver Cancer) frontiersin.org |
| BIO399 / BIO592 | RORγ Inverse Agonist / Agonist | Autoimmune Disorders drugdiscoverychemistry.com |
| Benzoxazinone-based MarP Inhibitors | MarP (Serine Protease) | Infectious Disease (Tuberculosis) rsc.org |
| Compound C3 | EGFR/HER2 Dual Inhibitor | Oncology (Gastric Cancer) nih.govresearchgate.net |
| PBTZ169 (Benzothiazinone) | DprE1 Inhibitor | Infectious Disease (Tuberculosis) researchgate.net |
These examples underscore the versatility of the benzoxazinone scaffold and the success of medicinal chemistry strategies in transforming this core structure into highly specific and potent molecules with therapeutic potential.
Strategies for Modulating Solubility in Research Settings (Excluding Dosage/Administration)researchgate.net
The aqueous solubility of a chemical compound is a critical physicochemical property in medicinal chemistry, profoundly influencing its behavior in biological systems during in vitro and in vivo studies. For a compound like this compound, which possesses a largely hydrophobic and rigid fused ring system, poor solubility in aqueous media can be a significant hurdle in preclinical research. Overcoming this challenge often involves strategic structural modifications to enhance solubility without compromising the desired biological activity. These strategies are centered on altering the intermolecular forces between the compound and the solvent, thereby favoring dissolution.
One of the most common strategies is the incorporation of polar, ionizable, or hydrogen bond-forming groups into the molecular scaffold. For a benzoxazinone derivative, this could involve substitutions on either the benzoyl or the phenyl ring. For instance, the introduction of basic amine functionalities, such as a piperazine (B1678402) or morpholine (B109124) ring, can significantly enhance aqueous solubility. These groups can be protonated at physiological pH, forming a more soluble salt form.
A study focused on the optimization of (Pyridin-3-yl) benzoxazinyl-oxazolidinones highlighted the effectiveness of this approach. Although this series of compounds has a more complex structure, the principles of solubility enhancement are directly applicable. The researchers found that the incorporation of polar groups was a successful strategy to improve the poor solubility of their initial lead compounds. nih.gov This often involves a careful balance, as substantial structural changes can impact the compound's interaction with its biological target.
Another key strategy is the development of prodrugs. A prodrug is an inactive or less active precursor that is metabolized into the active drug form within the body. This approach is particularly useful when the parent drug has undesirable properties, such as poor solubility. For example, a phosphate (B84403) or phosphonate (B1237965) group can be appended to the molecule, often at a hydroxyl or amine functionality. These highly polar phosphate esters are generally much more water-soluble. In the previously mentioned study on benzoxazinyl-oxazolidinones, the conversion of a lead compound into its phosphonoxymethyl prodrug resulted in a significant enhancement of its thermodynamic solubility. nih.gov
The following interactive table illustrates how different structural modifications on a hypothetical benzoxazinone core, inspired by related structures in published research, could influence aqueous solubility.
| Compound ID | R1-Substituent (Position 7) | R2-Substituent (para-position of 2-phenyl ring) | R3-Substituent (meta-position of 2-phenyl ring) | Predicted Aqueous Solubility (µg/mL) |
| Parent | Cl | Br | H | < 1 |
| Analog A | Cl | Br | CH₂-N(CH₃)₂ | 25 |
| Analog B | Cl | Br | O-CH₂-COOH | 50 |
| Analog C | OCH₃ | Br | H | 5 |
| Analog D | Cl | O-CH₂CH₂-OH | H | 75 |
| Analog E | Cl | Br | CH₂-Morpholine | 150 |
Note: The solubility values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on medicinal chemistry principles.
Further research into a series of benzoxazolone carboxamides also underscores the importance of solubility-driven optimization. In this work, initial lead compounds suffered from low aqueous solubility, limiting their potential for oral administration. The medicinal chemistry strategy focused on structural modifications to improve physicochemical properties. By introducing a novel class of fused bicyclic derivatives, the researchers were able to achieve improved aqueous solubility, with some analogs reaching solubility values of 82 µM and 230 µM. This demonstrates that modifications to the core scaffold, not just peripheral substituents, can be a powerful tool for enhancing solubility.
The table below presents data adapted from the study on benzoxazolone carboxamides, illustrating the impact of specific structural changes on aqueous solubility.
| Compound ID | Scaffold Modification | Aqueous Solubility (µM) |
| Lead 2b | Benzoxazolone Carboxamide | < 1 |
| Lead 2c | Benzoxazolone Carboxamide | < 1 |
| Analog 12b | Fused Bicyclic Derivative | 82 |
| Analog 17b | Fused Bicyclic Derivative | 230 |
This data is derived from research on benzoxazolone carboxamides and is presented to exemplify the principles of solubility modulation in a related heterocyclic system.
Advanced Analytical Method Development for Research Studies
Chromatographic Techniques for Separation and Quantification of Benzoxazinone (B8607429) Derivatives
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like "2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one," with its specific chemical structure and properties, tailored chromatographic methods are essential for reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like many benzoxazinone derivatives. The development of a robust HPLC method for "this compound" would involve a systematic optimization of several key parameters to achieve the desired separation and sensitivity.
Method Development:
A typical HPLC method for a halogenated benzoxazinone derivative would likely employ a reverse-phase approach, given the compound's aromatic and heterocyclic nature. The selection of the stationary phase is critical; a C18 column is often the first choice due to its versatility and wide range of applicability. The mobile phase composition, usually a mixture of an aqueous component (like water with a pH modifier such as formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be optimized through a gradient elution to ensure adequate separation from potential impurities or other components in a mixture. wiley-vch.de
The detector wavelength would be selected based on the UV-Vis absorbance spectrum of "this compound" to maximize sensitivity. A diode-array detector (DAD) is often employed to provide spectral information, aiding in peak purity assessment.
Validation:
Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. nih.gov Validation parameters would include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
A hypothetical set of optimized HPLC parameters for the analysis of "this compound" is presented in the table below.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound such as "this compound," GC analysis would be feasible if the compound exhibits sufficient volatility and thermal stability. In cases where the analyte has limited volatility, derivatization may be necessary to convert it into a more volatile form. semanticscholar.org
Gas Chromatography (GC):
In a GC analysis of halogenated compounds, the choice of the column is critical. A capillary column with a non-polar or medium-polarity stationary phase is often suitable. nih.gov The injector and detector temperatures must be carefully optimized to ensure efficient vaporization without thermal degradation. For halogenated compounds, an Electron Capture Detector (ECD) can provide high sensitivity, or a mass spectrometer (MS) can be used for definitive identification. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC):
For the analysis of "this compound" within highly complex matrices, such as environmental or biological samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. gcms.czlabrulez.com This technique employs two columns with different stationary phases, providing a much greater peak capacity than single-column GC. chemistry-matters.comazom.com The increased resolution allows for the separation of the target analyte from a multitude of matrix components, which is crucial for accurate quantification and identification. researchgate.net
The structured nature of GC×GC chromatograms, where chemically similar compounds elute in distinct regions, can aid in the tentative identification of related benzoxazinone derivatives or metabolites. chemistry-matters.com
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are indispensable for the analysis of complex mixtures containing "this compound."
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of benzoxazinone derivatives. nih.gov The LC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection. The mass spectrometer provides information about the molecular weight and structure of the analytes. For "this compound," the presence of bromine and chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. nih.gov Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and provide structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful hyphenated technique for the analysis of volatile and thermally stable compounds. semanticscholar.orgnih.gov The gas chromatograph separates the components of a mixture before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. This fragmentation pattern serves as a "fingerprint" for identification. For halogenated compounds like "this compound," GC-MS can be particularly effective. chromatographyonline.comresearchgate.net
The table below illustrates a hypothetical comparison of the applicability of these hyphenated techniques for the analysis of the target compound.
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Advantages | Considerations |
|---|---|---|
| LC-MS | High sensitivity and selectivity, applicable to non-volatile compounds, provides molecular weight information. nih.gov | Matrix effects can influence ionization efficiency. |
| GC-MS | Excellent separation efficiency for volatile compounds, provides characteristic fragmentation patterns for identification. nih.gov | Requires analyte to be thermally stable and volatile, may necessitate derivatization. semanticscholar.org |
Advanced Sample Preparation Techniques
The successful analysis of "this compound" often depends on the effectiveness of the sample preparation step. Advanced extraction and cleanup techniques are employed to isolate the target analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis.
Microwave-Assisted Extraction (MAE):
MAE is a modern extraction technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction of analytes from a solid matrix. nih.gov This method offers several advantages over traditional extraction techniques, including reduced extraction times, lower solvent consumption, and higher extraction efficiencies. pnrjournal.comnih.gov For the extraction of "this compound" from various matrices, MAE could be a highly effective approach, particularly for heterocyclic compounds. acs.orgresearchgate.net
Deep Eutectic Solvents (DES):
Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to conventional organic solvents for extraction. researchgate.netmdpi.com These solvents are mixtures of two or more components that, at a particular molar ratio, form a eutectic mixture with a melting point lower than that of each individual component. mdpi.com DES can be tailored to have specific polarities and functionalities, making them highly versatile for the extraction of a wide range of bioactive and pharmacologically active compounds. nih.govnih.gov The use of DES in combination with techniques like MAE could offer a synergistic approach for the efficient and environmentally friendly extraction of "this compound."
Solid-Phase Extraction (SPE):
SPE is a widely used sample preparation technique for the cleanup and concentration of analytes from liquid samples. mdpi.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. For "this compound," a reverse-phase SPE cartridge (e.g., C18) would likely be effective for its extraction from aqueous matrices. nih.govnih.gov
The general steps in an SPE procedure are outlined below:
Conditioning: The sorbent is treated with a solvent to wet the packing material.
Loading: The sample is passed through the cartridge, and the analyte is adsorbed onto the stationary phase.
Washing: Interfering compounds are removed by washing the cartridge with a solvent that does not elute the analyte.
Elution: The analyte is desorbed from the sorbent using a strong solvent.
Micro-Solid-Phase Extraction (µSPE):
µSPE is a miniaturized version of SPE that offers several advantages, including reduced solvent and sample consumption, and the potential for automation. mdpi.comsemanticscholar.org This technique is particularly useful for the analysis of trace levels of compounds in small sample volumes, such as in biological monitoring or drug metabolite studies. researchgate.netnih.govnih.gov The principles of µSPE are similar to conventional SPE, but it is performed on a much smaller scale, often using pipette tips or small cartridges packed with sorbent. mdpi.com
The table below provides a hypothetical comparison of SPE and µSPE for the cleanup of samples containing "this compound."
Table 3: Comparison of SPE and µSPE for Sample Cleanup
| Feature | Solid-Phase Extraction (SPE) | Micro-Solid-Phase Extraction (µSPE) |
|---|---|---|
| Sample Volume | Milliliters to liters | Microliters to milliliters |
| Solvent Consumption | High | Low |
| Sorbent Mass | Milligrams to grams | Micrograms to milligrams |
| Automation Potential | Moderate | High mdpi.com |
| Typical Applications | Environmental and food analysis | Clinical and forensic toxicology, trace analysis semanticscholar.orgresearchgate.net |
Method Validation Parameters for Research Applications
The validation of an analytical method is crucial to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. globalresearchonline.netipindexing.com For research applications involving "this compound", method validation demonstrates that the analytical procedure consistently provides accurate and precise measurements of the analyte. wjarr.com Key parameters for validation, as stipulated by guidelines from the International Conference on Harmonization (ICH), include linearity, accuracy, precision, and the limits of detection and quantification. globalresearchonline.neteuropa.eu
Linearity, Accuracy, Precision, and Limit of Detection/Quantification
Linearity The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.euresearchgate.net This is typically evaluated by analyzing a minimum of five different concentrations of the analyte and examining the relationship between the concentration and the corresponding analytical signal. europa.euresearchgate.net The relationship is often expressed through a linear regression equation (y = mx + c), and the correlation coefficient (r²) is used to assess the quality of the fit. researchgate.net For heterocyclic compounds, a correlation coefficient greater than 0.99 is generally considered evidence of a strong linear relationship. researchgate.net For instance, in the analysis of a series of 2H-benzoxazinone derivatives, linearity was established over a concentration range of 0.1 to 100 µg/mL. ijcpa.in Similarly, a method for another N-(4-bromophenyl) containing compound showed linear behavior in the 10-50 µg/mL range with an r² of 0.999. jchr.org
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. ipindexing.comresearchgate.net It is a measure of the systematic error of the method. Accuracy is typically assessed by the recovery of a known amount of the analyte (a spike) added to a sample matrix. researchgate.net The analysis is performed on a minimum of nine determinations across at least three concentration levels covering the specified range (e.g., three replicates at three concentrations). europa.eu The accuracy is then expressed as the percentage of the analyte recovered. europa.eu For many analytical methods, recovery values between 98% and 102% are considered acceptable. wjarr.com For example, a validated method for a novel N-(4-bromophenyl) derivative reported accuracy ranging from 99.95% to 100.37%. jchr.org
Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.euresearchgate.net It reflects the random error of the method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netaustinpublishinggroup.com Precision is evaluated at two levels:
Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short period. globalresearchonline.neteuropa.eu
Intermediate Precision (Inter-day precision): This describes the variation within the same laboratory, but on different days, with different analysts, or on different equipment. globalresearchonline.netipindexing.com
For quantitative analysis, an RSD of less than 2% is often required. researchgate.net In studies of related compounds, intra-day and inter-day precision fell within the ranges of 0.13-0.96% and 0.11-0.63%, respectively. jchr.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. researchgate.netsci-hub.se The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netsci-hub.se These parameters are crucial for the analysis of trace amounts of substances. researchgate.net
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. europa.euresearchgate.net For a series of 2H-benzoxazinone based compounds, the LOD ranged from 0.024 to 0.048 µg/mL, and the LOQ ranged from 0.075 to 0.147 µg/mL. ijcpa.in Another method for a bromophenyl-containing compound reported a detection limit of 0.017 µg/mL. jchr.org
The following table summarizes typical validation parameters for analytical methods used in the research of benzoxazinone derivatives and related heterocyclic compounds.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 100 µg/mL | ijcpa.in |
| Correlation Coefficient (r²) | > 0.999 | jchr.org |
| Accuracy (% Recovery) | 99.95% - 100.37% | jchr.org |
| Precision (RSD %) | ||
| Intra-day | 0.13% - 0.96% | jchr.org |
| Inter-day | 0.11% - 0.63% | jchr.org |
| Limit of Detection (LOD) | 0.017 - 0.048 µg/mL | ijcpa.injchr.org |
| Limit of Quantification (LOQ) | 0.075 - 0.147 µg/mL | ijcpa.in |
Challenges in Analytical Characterization of Heterocyclic Compounds and Solutions
The analytical characterization of heterocyclic compounds, including benzoxazinone derivatives like "this compound," presents several challenges due to their structural diversity and varied physicochemical properties. ijmr.net.in
A primary challenge is ensuring the selectivity of the analytical method, which is the ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. researchgate.netresearchgate.net The complex structures of many heterocyclic compounds can lead to co-elution in chromatographic techniques or isobaric interference in mass spectrometry, where different compounds have the same mass-to-charge ratio. researchgate.net
Another significant challenge is the potential for instability of these compounds under certain analytical conditions. Changes in pH, exposure to light, or elevated temperatures during sample preparation and analysis can lead to degradation, thus affecting the accuracy of the quantification. researchgate.net The solubility of heterocyclic compounds can also vary widely depending on the solvent, which can complicate sample preparation and the choice of mobile phase in liquid chromatography.
Furthermore, achieving adequate sensitivity for detecting and quantifying trace levels of heterocyclic compounds or their metabolites in complex matrices like biological fluids or environmental samples is often difficult. researchgate.net Matrix effects, where components of the sample other than the analyte interfere with the analytical signal, can cause suppression or enhancement, leading to inaccurate results. austinpublishinggroup.com
To overcome these challenges, several solutions and advanced analytical strategies are employed:
High-Resolution Chromatography: The use of high-performance liquid chromatography (HPLC) with advanced column technologies (e.g., sub-2 µm particles) provides higher resolution and better separation of the target analyte from interfering substances. researchgate.net
Mass Spectrometry (MS): Coupling chromatography with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity. ijcpa.inresearchgate.net MS/MS can differentiate between compounds with the same molecular weight by analyzing their fragmentation patterns. ijmr.net.in
Method Optimization: Careful optimization of method parameters such as mobile phase composition, pH, and temperature is crucial to ensure compound stability and achieve optimal separation. researchgate.net
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) can effectively clean up complex samples, removing interfering matrix components and concentrating the analyte before analysis, thereby improving sensitivity and accuracy. researchgate.net
Use of Internal Standards: Adding a structurally similar but isotopically labeled internal standard to the sample can compensate for matrix effects and variations in sample preparation and instrument response, leading to more reliable quantification. nih.gov
By employing these advanced techniques and carefully validating the analytical methods, researchers can obtain accurate and reliable data on complex heterocyclic compounds like "this compound". ijmr.net.in
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity and Synthetic Routes for 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one
While the fundamental synthesis of 2-aryl-benzoxazinones often involves the acylation of anthranilic acids followed by cyclization, significant opportunities exist to discover novel reactivity and develop more efficient synthetic pathways for this compound. mdpi.com
Future research should focus on:
Novel Catalytic Systems: Exploring transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed carbonylative coupling or C-H activation strategies, could provide more direct and atom-economical routes. nih.govorganic-chemistry.org For instance, a palladium-catalyzed carbonylative coupling of a substituted 2-iodoaniline (B362364) with a bromophenyl iodide could offer a streamlined synthesis. organic-chemistry.org
Ring-Opening and Rearrangement Reactions: The benzoxazinone (B8607429) ring is susceptible to nucleophilic attack, leading to ring-opening. raco.cat Investigating these reactions with a wider array of nucleophiles could yield novel scaffolds, such as quinazolinones or other complex heterocycles. sapub.org The specific electronic effects of the chloro and bromophenyl groups on the reactivity of the C2 and C4 positions warrant detailed investigation.
Functionalization of the Scaffold: Research into the late-stage functionalization of the pre-formed this compound molecule is a promising avenue. This could involve electrophilic aromatic substitution on the benzoxazinone core or metal-catalyzed cross-coupling reactions at the bromine or chlorine sites, creating a library of derivatives for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Key Reactants | Potential Advantages | Research Focus |
|---|---|---|---|
| Classical Cyclocondensation | 4-Chloroanthranilic acid, 4-Bromobenzoyl chloride | Well-established, reliable | Improving yields, milder conditions |
| Palladium-Catalyzed Carbonylation | N-(2-bromo-4-chlorophenyl)-4-bromobenzamide, Paraformaldehyde (CO source) | High functional group tolerance, uses stable CO source | Catalyst optimization, exploring alternative CO sources |
| Copper-Catalyzed Tandem Reaction | Substituted o-iodobenzoic acid, 4-Bromobenzonitrile | Facile, efficient, novel C-N bond formation | Expanding substrate scope, mechanistic studies |
Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling
Computational chemistry offers powerful tools to accelerate research and development. For this compound, future efforts should integrate advanced computational approaches.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of both existing and proposed synthetic routes. This would provide insights into transition states and intermediates, helping to optimize reaction conditions and predict the feasibility of new transformations.
Predictive Activity Modeling: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to predict the biological activity of novel derivatives. scielo.br By correlating molecular descriptors with experimental data, these models can guide the design of compounds with enhanced potency and selectivity, reducing the need for extensive empirical screening. scielo.br
Molecular Docking Studies: For derivatives showing biological activity, molecular docking simulations can predict binding modes and interactions with specific protein targets. nih.gov This is crucial for understanding the mechanism of action and for the rational design of next-generation compounds with improved affinity and specificity.
Identification of Novel Molecular Targets and Signaling Pathways for Benzoxazinone Derivatives
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. nih.govresearchgate.net Identifying the specific molecular targets for this compound and its derivatives is a critical research direction.
Screening Against Known Targets: Based on existing literature, benzoxazinones have shown activity as inhibitors of enzymes like α-chymotrypsin, elastase, and protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govnih.govnih.gov The subject compound should be screened against these and other known targets, such as the mineralocorticoid receptor or kinases involved in cancer signaling. jddtonline.infoacs.org
Target Deconvolution for New Activities: Should the compound exhibit a novel biological effect (e.g., anticancer, herbicidal), target deconvolution techniques such as chemical proteomics or genetic screening should be employed to identify its molecular target(s).
Pathway Analysis: Once a target is validated, further research must elucidate the downstream effects on cellular signaling pathways. For example, studies have shown that some benzoxazinone derivatives can downregulate c-Myc mRNA expression by inducing the formation of G-quadruplexes in the gene's promoter region. nih.gov Investigating similar unique mechanisms for this compound could reveal novel therapeutic strategies.
| Target Class | Specific Example | Potential Application | Reference |
|---|---|---|---|
| Serine Proteases | α-Chymotrypsin, Elastase | Anti-inflammatory, Anticancer | nih.govnih.gov |
| Oxidoreductases | Protoporphyrinogen IX Oxidase (PPO) | Herbicidal | nih.gov |
| Nucleic Acid Structures | c-Myc G-quadruplex | Anticancer | nih.gov |
| Nuclear Receptors | Mineralocorticoid Receptor (MR) | Cardiovascular diseases | acs.org |
Potential for Integration of this compound in Materials Science Research
While 3,1-benzoxazin-4-ones are not typically used as primary monomers, their structural relatives, benzoxazines, are precursors to high-performance polybenzoxazine thermosetting polymers. digitallibrarynasampe.orgnih.gov These polymers are known for their excellent thermal stability, high char yield, and fire resistance. digitallibrarynasampe.org
Future research could explore the integration of this compound into materials science through:
Polymer Additives: The presence of both chlorine and bromine atoms suggests the compound could serve as an effective flame-retardant additive in other polymer systems. Its thermal stability and potential to release radical-trapping halogen species upon decomposition could significantly enhance the fire safety of materials like polycarbonates or epoxies.
Co-monomers in Polymerization: Investigating the possibility of incorporating the benzoxazinone structure into polymer backbones, perhaps through ring-opening polymerization or as a co-monomer with traditional benzoxazine (B1645224) precursors, could lead to new materials with unique properties. The rigid, planar structure of the benzoxazinone core could enhance the thermal and mechanical properties of the resulting polymer. mdpi.com
Opportunities for Sustainable and Eco-Friendly Synthetic Strategies
Modern chemical synthesis places a strong emphasis on green chemistry principles to reduce environmental impact. researchgate.net Future research on this compound should prioritize the development of sustainable synthetic methods.
Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DES) or even water is a key goal. researchgate.net Similarly, developing metal-free catalytic systems or using recyclable heterogeneous catalysts can reduce waste and environmental harm. organic-chemistry.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net Applying this technology to the synthesis of the target benzoxazinone could lead to more efficient and environmentally benign processes.
Atom Economy: Designing synthetic routes with high atom economy, such as cascade or tandem reactions that form multiple bonds in a single operation, minimizes the generation of byproducts. nih.gov
Addressing Emerging Challenges in Research and Development Through Benzoxazinone Studies
The study of this compound can contribute to solving broader challenges in science and technology.
Combating Resistance: A major challenge in both medicine and agriculture is the emergence of resistance to existing drugs and herbicides. nih.govnih.gov By exploring novel molecular targets and mechanisms of action, benzoxazinone derivatives could provide new solutions to overcome resistance in cancer cells or weeds.
Improving Selectivity: A common hurdle in drug development is achieving selectivity for the intended target over off-targets to minimize side effects. acs.org The dual-halogenated structure of this specific benzoxazinone provides a template for fine-tuning electronic and steric properties to achieve higher selectivity for its biological target.
Developing Bio-Based Materials: While the subject compound is petroleum-derived, research into sustainable synthesis can intersect with the development of bio-based polymers. nih.govresearchgate.net For instance, using bio-derived amines or phenolic compounds in benzoxazine synthesis is an active area of research that could inspire greener approaches for related heterocyclic structures. conicet.gov.ar
By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical, biological, and material properties of this compound, potentially leading to the development of novel therapeutics, agrochemicals, and advanced materials.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one in academic settings?
The compound can be synthesized via mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃), which avoids solvents and reduces byproducts. For solution-phase synthesis, cyclization of 2-amino-5-chlorobenzoic acid derivatives with 4-bromobenzoyl chloride under reflux in anhydrous THF is recommended. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of amine to acyl chloride) and inert conditions .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid) resolves impurities. IR spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1720 cm) .
Q. How can researchers address low yields during benzoxazinone ring formation?
Low yields often arise from incomplete cyclization. Strategies include:
- Using Dean-Stark traps to remove water in condensation reactions.
- Activating the carbonyl group with Lewis acids (e.g., ZnCl₂) in anhydrous dichloromethane.
- Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) to optimize reaction time .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the benzoxazinone core?
Electron-withdrawing substituents (e.g., 4-Br, 7-Cl) increase electrophilicity at the C4 carbonyl, directing nucleophilic attack. Computational studies (DFT at B3LYP/6-31G* level) show that steric effects from the 4-bromophenyl group hinder alternative pathways. Experimental validation via kinetic isotope effects (KIEs) and X-ray crystallography is advised .
Q. How do steric and electronic factors influence Friedel-Crafts alkylation reactions with this compound?
Under Friedel-Crafts conditions (AlCl₃, ethylbenzene), the 4-bromophenyl group stabilizes the intermediate carbocation via resonance, while the 7-chloro substituent increases electrophilicity. Competing pathways (e.g., dimerization) can be minimized by maintaining low temperatures (0–5°C) and using excess aromatic hydrocarbon .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR data may arise from tautomerism or polymorphism. Solutions include:
- Variable-temperature NMR to identify dynamic equilibria.
- Single-crystal XRD to confirm solid-state structures.
- Comparative analysis with synthesized analogs (e.g., 2-(4-chlorophenyl) derivatives) to isolate substituent effects .
Methodological Considerations
Q. How to design experiments for studying the compound’s biological activity (e.g., enzyme inhibition)?
- Target selection : Prioritize enzymes with known benzoxazinone interactions (e.g., neutrophil elastase).
- Assay design : Use fluorescence-based assays (e.g., MeOSuc-AAPV-AMC substrate) with IC₅₀ determination via dose-response curves.
- Controls : Include positive controls (e.g., Sivelestat) and validate specificity via counter-screens .
Q. What computational tools predict the compound’s reactivity in ring-opening reactions?
Molecular docking (AutoDock 4.0) and MD simulations (GROMACS) model interactions with nucleophiles. Focus on binding free energy (ΔG) and hydrogen-bonding patterns. Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) is critical .
Data Contradiction Analysis
Q. Why do different synthetic methods report varying yields for this compound?
Mechanochemical synthesis (70–85% yields) often outperforms solution-phase methods (50–65%) due to reduced side reactions. Contradictions arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
